1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid physical properties
1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid physical properties
An In-depth Technical Guide to the Physicochemical Characterization of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for understanding and determining the core physical properties of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. This compound, a representative of the widely utilized triazole class of heterocycles, holds potential as a building block in medicinal chemistry and materials science. Due to the scarcity of published experimental data for this specific molecule, this document serves as a predictive guide and a methodological resource for researchers. We present expected physicochemical characteristics based on established principles and data from analogous structures. Furthermore, we provide detailed, field-proven experimental protocols for the empirical determination of key properties such as melting point, solubility, and pKa. This guide is designed to equip researchers, particularly those in drug development, with the necessary tools to rigorously characterize this compound, ensuring data integrity and reproducibility.
Introduction to the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone of modern synthetic chemistry, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry." This reaction's efficiency, regioselectivity, and tolerance of diverse functional groups have made 1,4-disubstituted 1,2,3-triazoles exceptionally accessible. The resulting triazole core is not merely a linker; its high aromatic stabilization energy and resistance to metabolic degradation, hydrolysis, and oxidative/reductive conditions make it an ideal scaffold in therapeutic agents.[1] Consequently, this moiety is integral to a wide array of clinical drugs, including those with antifungal, anticancer, and anti-migraine properties.[1]
The subject of this guide, 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid , combines three key structural motifs:
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A Stable 1,2,3-Triazole Core: Provides structural rigidity and metabolic stability.
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A Carboxylic Acid Group: Acts as a key hydrogen bond donor/acceptor, imparts acidic properties, and provides a handle for further chemical modification (e.g., amide formation).
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A Cyclopentyl Substituent: Increases the lipophilicity of the molecule, a critical parameter influencing membrane permeability and pharmacokinetic properties.
The objective of this document is to establish a foundational understanding of this molecule's physical properties, which are paramount for its application in drug discovery and development. We will outline its predicted characteristics and provide authoritative protocols for their experimental validation.
Molecular Structure and Core Properties
The fundamental identity of the compound is established by its structure and basic molecular data.
Caption: Molecular structure of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid.
Table 1: Core Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1188375-29-2 | [2] |
| Molecular Formula | C₈H₁₁N₃O₂ | [2] |
| Molecular Weight | 181.19 g/mol | [2] |
| SMILES Code | O=C(C1=CN(C2CCCC2)N=N1)O |[2] |
Synthesis and Purification: The Foundation of Accurate Measurement
The integrity of any physical property measurement is contingent upon the purity of the sample. The most probable synthetic route to this compound is a Huisgen 1,3-dipolar cycloaddition. Understanding this pathway is critical for anticipating potential impurities, such as unreacted starting materials or regioisomers, which can significantly depress and broaden a melting point or alter solubility.
Caption: Proposed workflow for synthesis and purification.
Protocol for Purification by Recrystallization
A robust purification is non-negotiable. Recrystallization is often effective for crystalline solids like carboxylic acids.
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Solvent Selection: Empirically determine a suitable solvent system. The ideal solvent should dissolve the crude product when hot but poorly when cold. A common choice for such molecules is a mixture like ethanol/water or ethyl acetate/hexanes.
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Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to the crude solid to achieve complete dissolution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed. Re-heat gently to clarify, then allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath.
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Isolation: Collect the resulting crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
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Drying: Dry the crystals under high vacuum to remove residual solvents. Purity should be confirmed by ¹H NMR and LC-MS to be >98% before proceeding.
Predicted and Comparative Physical Properties
Melting Point (MP)
The melting point is a crucial indicator of purity and is dictated by the strength of intermolecular forces in the crystal lattice. For this molecule, strong hydrogen bonding from the carboxylic acid dimer motif is expected to be a primary contributor.
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Prediction: The melting point is expected to be sharp (a range of <2 °C) for a pure sample.
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Comparative Analysis: Unsubstituted 1,2,3-triazole-4-carboxylic acids often exhibit melting points in the range of 132-136 °C.[3] However, the addition of substituents can significantly alter crystal packing and intermolecular interactions, leading to a wide variance. For instance, some aryl-substituted analogs melt as high as 238–239 °C.[4] The flexible, non-planar cyclopentyl group may disrupt efficient crystal packing compared to a flat aryl group, suggesting a melting point likely in the intermediate range, possibly between 140-180 °C.
Solubility Profile
Solubility is a critical parameter for drug development, affecting formulation, administration, and bioavailability. The molecule possesses both a hydrophilic head (carboxylic acid) and a lipophilic tail (cyclopentyl group).
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Prediction: The solubility will be highly pH-dependent. At pH values well above its pKa, the deprotonated carboxylate will render the molecule highly soluble in aqueous media.
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Comparative Analysis: Similar triazole carboxylic acids show moderate solubility in polar protic solvents like methanol and ethanol and good solubility in polar aprotic solvents like DMSO and DMF.[3] The cyclopentyl group will enhance its solubility in less polar organic solvents (e.g., ethyl acetate, dichloromethane) compared to analogs lacking this feature.
Table 2: Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Aqueous (Acidic/Neutral) | pH < 4 Buffers, Water | Low | The carboxylic acid is protonated and poorly solvated. |
| Aqueous (Basic) | pH > 7 Buffers, aq. NaHCO₃ | High | Forms the highly soluble carboxylate salt. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the carboxylic acid and triazole nitrogens. |
| Polar Aprotic | DMSO, DMF | High | Strong dipole interactions. Common co-solvents for biological assays.[3] |
| Non-Polar | Hexanes, Toluene | Very Low | The polar functional groups dominate, preventing dissolution. |
Acidity (pKa)
The pKa of the carboxylic acid group dictates its ionization state at physiological pH (approx. 7.4), which is fundamental to its interaction with biological targets and its pharmacokinetic profile.
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Prediction: The electron-withdrawing nature of the adjacent 1,2,3-triazole ring will increase the acidity (lower the pKa) of the carboxylic acid compared to a simple aliphatic carboxylic acid (pKa ~4.8).
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Comparative Analysis: A predicted pKa value for a structurally related triazole carboxylic acid is approximately 3.4.[3] This value is a reliable estimate for 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, indicating that it will be >99.9% ionized (in its carboxylate form) at physiological pH.
Authoritative Experimental Protocols for Property Determination
To move from prediction to empirical fact, rigorous and standardized experimental protocols are required.
Protocol for Melting Point Determination
This method provides a precise measure of the solid-to-liquid phase transition temperature.
Caption: Workflow for accurate melting point determination.
Causality: A slow heating ramp near the melting point is essential to allow the system to remain in thermal equilibrium, preventing an overestimation of the value. The range provides a qualitative assessment of purity; impurities typically cause melting point depression and broadening.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the intrinsic solubility of a compound in various solvents.
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Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved states.
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Sample Processing: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter.
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Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV with a pre-established calibration curve.
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Validation: The presence of solid material at the end of the experiment must be visually confirmed to validate that the initial amount was indeed in excess.
Protocol for pKa Determination (Potentiometric Titration)
This classic method provides a highly accurate pKa value by monitoring pH changes during neutralization.
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Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
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Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a jacketed beaker at a constant temperature (25 °C) and monitor the pH with the electrode while stirring.
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Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH value after each addition.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the carboxylic acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.
Spectroscopic and Structural Characterization
Spectroscopic data is essential for confirming the chemical identity and purity of the synthesized compound. The following are the expected spectral features.
Table 3: Predicted Spectroscopic Features
| Technique | Expected Features | Rationale |
|---|---|---|
| ¹H NMR | ~8.0-8.5 ppm (s, 1H): Triazole C5-H.[5] ~4.5-5.0 ppm (m, 1H): Cyclopentyl C1-H (attached to N). ~1.6-2.2 ppm (m, 8H): Remaining cyclopentyl CH₂ protons. >10 ppm (br s, 1H): Carboxylic acid OH. | Chemical shifts are dictated by the electronic environment. The triazole proton is deshielded by the aromatic ring. The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |
| ¹³C NMR | ~160-165 ppm: Carboxylic acid C=O. ~140-145 ppm: Triazole C4 (attached to COOH). ~130-135 ppm: Triazole C5. ~60-65 ppm: Cyclopentyl C1. ~25-35 ppm: Other cyclopentyl carbons. | The carbonyl carbon is significantly downfield. The carbons of the heterocyclic ring appear in the aromatic region. |
| Mass Spec (ESI-) | [M-H]⁻ = 180.08 | In negative ion mode, the acidic compound will readily lose a proton to form the [M-H]⁻ ion, which is the molecular ion. |
| Infrared (IR) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the H-bonded carboxylic acid. ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1400-1500 cm⁻¹: C=N and C=C stretches within the triazole ring. | Specific functional groups absorb IR radiation at characteristic frequencies, providing a fingerprint of the molecule's structure. |
Conclusion
1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is a compound with significant potential in research and development, particularly within medicinal chemistry. While direct experimental data on its physical properties is sparse, a robust profile can be predicted based on established physicochemical principles and comparison with analogous structures. It is expected to be a crystalline solid with a moderately high melting point, pH-dependent aqueous solubility, and an acidic pKa around 3.4. This guide provides not only these well-reasoned predictions but also the authoritative, step-by-step experimental protocols required for their empirical validation. By adhering to these methodologies for synthesis, purification, and characterization, researchers can ensure the generation of high-quality, reproducible data, forming a solid foundation for any subsequent application.
References
- Smolecule. (2023). 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-.
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ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Available at: [Link]
- Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(2), 145-153.
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Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Available at: [Link]
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PMC (NIH). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
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University of Science and Technology of China. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Available at: [Link]
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